N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a structural motif conferring conformational rigidity due to its spirocyclic architecture. The thioacetamide linkage (-S-CH2-C(=O)-NH-) bridges the spiro ring to the 5-chloro-2-methylphenyl substituent, while the p-tolyl group (para-methylphenyl) is attached to the triaza ring.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-16-4-7-18(8-5-16)22-23(28-24(27-22)10-12-29(3)13-11-24)31-15-21(30)26-20-14-19(25)9-6-17(20)2/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGCYOCCXZWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chloromethylphenyl Group : The presence of a 5-chloro substituent on a 2-methylphenyl ring.
- Thioacetamide Linkage : This features a thioether group connected to an acetamide.
- Triazaspiro Structure : The unique triazaspiro[4.5]deca configuration contributes to its biological properties.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure with multiple functional groups.
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide may exhibit activity against various targets in cancer therapy. Specifically, they may function as multikinase inhibitors (MKIs), which are known to inhibit receptor tyrosine kinase (RTK) signaling pathways crucial for tumor growth and angiogenesis.
In Vitro Studies
In vitro studies have shown that related compounds can effectively inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. For instance, a study demonstrated that certain derivatives of 5-chloro-N-substituted phenyl compounds exhibited potent inhibitory effects on VEGFR-2 comparable to established MKIs like sunitinib and semaxinib .
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The results indicate that they possess significant antiproliferative activity, leading to cell cycle arrest and apoptosis in targeted cancer cells. This suggests their potential use as therapeutic agents in oncology.
Study Overview
A comprehensive study conducted on a series of related compounds explored their synthesis and biological evaluation. Key findings from this research include:
- Selectivity : Certain derivatives showed selective inhibition towards VEGFR-2 without significantly affecting other kinases.
- Efficacy : In vivo models demonstrated reduced tumor growth in treated subjects compared to controls.
- Safety Profile : Preliminary toxicity assessments indicated manageable safety profiles with no severe adverse effects reported at therapeutic doses.
Data Table of Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Core: Oxadiazole-thienopyridine hybrid (non-spiro) vs. triazaspiro[4.5]deca-diene.
- Substituents : Similar p-tolyl and chlorophenyl groups but lacks spirocyclic rigidity.
- Activity : Studied for solvent affinities; structural flexibility may reduce target selectivity compared to the spiro compound .
b) N-R-2-(5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetamides
- Core: 1,2,4-triazole (non-spiro) vs. 1,4,8-triazaspiro.
- Substituents : Thiophene and variable R groups.
- Synthesis: Novel N'-substituted methods using thiophene derivatives, contrasting with the spiro compound’s likely condensation route .
c) N-(Substituted-phenyl)-2-[5-(3-Substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]acetamides
Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
